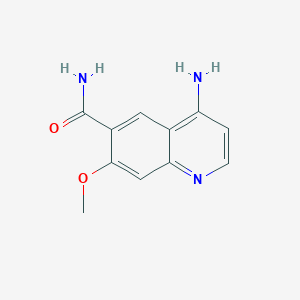

4-Amino-7-methoxyquinoline-6-carboxamide

Description

Significance of Quinoline-6-Carboxamide Scaffolds in Academic Research

The quinoline (B57606) ring system, a fusion of a benzene and a pyridine ring, is recognized in medicinal chemistry as a "privileged scaffold". researchgate.netnih.gov This designation stems from the ability of quinoline-based molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Functionalization of this core structure at various positions allows for the synthesis of derivatives with diverse therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov

The quinoline-6-carboxamide scaffold, in particular, is a versatile pharmacophore that serves as a foundational structure for designing focused libraries of compounds for drug discovery. researchgate.net The carboxamide group at the 6-position provides a key interaction point and a site for further chemical modification, enabling researchers to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets. researchgate.netresearchgate.net

Table 1: Therapeutic Areas of Quinoline Derivatives

| Therapeutic Area | Examples of Activity |

| Oncology | Induction of apoptosis, angiogenesis inhibition, cell cycle arrest researchgate.net |

| Infectious Diseases | Antimalarial, antibacterial, antiviral, antifungal nih.govresearchgate.net |

| Inflammation | Anti-inflammatory agents nih.gov |

| Neurology | Anticonvulsant, anti-Alzheimer's agents nih.gov |

Historical Perspective of Quinoline-Based Compound Research

The history of quinoline-based compounds in medicine is extensive, dating back to the 17th century with the use of cinchona bark to treat the shivers associated with malaria. nih.govglobalresearchonline.net The active alkaloid, quinine, was isolated from the bark in 1820 and for over a century, it was a primary treatment for malaria. researchgate.net

The 20th century saw the advent of synthetic quinolines, driven by the need for more effective and accessible antimalarials during wartime. globalresearchonline.net This led to the development of foundational drugs like chloroquine in the 1940s, followed by other derivatives such as primaquine and mefloquine. researchgate.netglobalresearchonline.net The success of these compounds cemented the quinoline core as a critical pharmacophore in drug discovery. semanticscholar.orgnih.gov Beyond malaria, the discovery of other natural quinoline alkaloids, such as the anticancer agent camptothecin, broadened the recognized therapeutic potential of this chemical class, spurring further research that continues to this day. nih.gov

Role of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) as a Key Synthetic Intermediate

In the synthesis of complex pharmaceutical molecules, intermediates are crucial stepping-stone compounds that are formed during the conversion of starting materials into the final product. The compound 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide serves precisely this function. It has been identified as a key intermediate in the synthesis of Remvaltinib. tosunpharm.com Its structure contains the core quinoline-6-carboxamide framework, which is subsequently modified in later synthetic steps to arrive at the final, more complex active pharmaceutical ingredient. The presence of reactive sites, such as the amino group, allows for further chemical elaboration, making it a valuable building block in a multi-step synthesis process.

Table 2: Chemical Properties of 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

| Property | Value |

| CAS Number | 417722-93-1 sigmaaldrich.comchemicalbook.compharmaffiliates.comchemdad.comhsppharma.comnih.govguidechem.comdoronscientific.comguidechem.combldpharm.com |

| Molecular Formula | C17H14ClN3O3 chemdad.comguidechem.com |

| Molecular Weight | 343.76 g/mol chemdad.com |

| Appearance | Purple to Very Dark Purple Solid chemdad.comhsppharma.com |

| IUPAC Name | 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide sigmaaldrich.comnih.gov |

Contextualization within Impurity Profiling and Metabolite Identification Research of Pharmaceutical Compounds

The control of impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory agencies worldwide. An impurity is any component present in a drug substance or final drug product that is not the desired chemical entity. The compound 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is well-documented as a process-related impurity in the manufacturing of the multi-kinase inhibitor drug, Lenvatinib (B1674733). chemicalbook.comchemdad.comhsppharma.com It is referred to by various synonyms, including "Lenvatinib Impurity c" and "Lenvatinib Impurity LFS-H". chemdad.comhsppharma.com

As a known impurity, this compound is used as a reference standard for analytical purposes. chemicalbook.comchemdad.com Pharmaceutical manufacturers use reference standards to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the presence of this impurity in batches of Lenvatinib. chemicalbook.comchemdad.com This ensures that the final drug product meets the stringent purity and safety requirements set by regulatory bodies.

Furthermore, the compound is also identified as a potential metabolite, "Lenvatinib metabolite ME-104". nih.gov Metabolite identification is a key part of drug development, as it helps to understand how a drug is processed in the body, which is essential for evaluating its efficacy and safety profile.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBYCWJBBKXMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide

Established Synthetic Routes for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898)

The synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a critical process, often discussed in the context of preparing pharmacologically active molecules. chembk.comguidechem.com

Synthesis from 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183) and 4-Amino-3-chlorophenol (B108459)

The primary and most direct route to synthesize 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide involves the nucleophilic aromatic substitution reaction between two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol. google.comchemicalbook.com In this reaction, the hydroxyl group of 4-amino-3-chlorophenol acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinoline (B57606) ring.

The reaction is typically carried out in the presence of a base in a suitable solvent. One common method involves adding 4-chloro-7-methoxyquinoline-6-carboxamide to a mixture of 4-amino-3-chlorophenol hydrochloride, aqueous potassium hydroxide (B78521) solution, and dimethyl sulfoxide (B87167) (DMSO). google.com The mixture is then heated to facilitate the reaction. google.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, particularly when this compound is an intermediate in the synthesis of a final active pharmaceutical ingredient. Key parameters that are often adjusted include the choice of base, solvent, temperature, and the molar ratio of reactants.

For instance, in the synthesis of a related urea (B33335) derivative, the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with its coupling partner was studied under various conditions. One patent highlights a process where 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide is reacted with 2 equivalents of the coupling partner in DMSO, using cesium carbonate as the base, at a controlled temperature of 50°C for 24 hours. google.com This specific set of conditions was chosen to minimize the formation of impurities. google.com

Another described method involves heating the reaction mixture of 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol hydrochloride with potassium hydroxide in DMSO to 75-80°C for 8 hours. google.com The optimization aims to find a balance between reaction rate and impurity formation. Higher temperatures can accelerate the reaction but may also lead to the degradation of reactants or products, or the formation of unwanted side products. The choice and amount of base are also critical; a strong base is required to deprotonate the phenol (B47542), but an excess can lead to side reactions.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Base | Cesium Carbonate | Potassium Hydroxide |

| Solvent | DMSO | DMSO |

| Temperature | 50°C | 75-80°C |

| Duration | 24 hours | 8 hours |

Precursor Synthesis and Advanced Intermediate Chemistry

The availability and purity of the starting materials are paramount for the successful synthesis of the target molecule. This section details the synthesis of the key precursor, 4-chloro-7-methoxyquinoline-6-carboxamide, and the fundamental chemistry of the quinoline core.

Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide

4-Chloro-7-methoxyquinoline-6-carboxamide is a pivotal intermediate. chembk.comchemicalbook.com Several synthetic routes to this compound have been reported, often starting from more basic materials and involving multiple steps.

One common method involves the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502). google.com This transformation can be achieved using various chlorinating agents. For example, 4-hydroxy-7-methoxyquinoline-6-carboxamide can be treated with a chloro reagent in a suitable solvent, with the addition of an acid binding agent, followed by heating. google.com

Another detailed synthesis starts from 4-cyano-3-hydroxyaniline. chembk.com This multi-step process includes:

Methylation : The hydroxyl group of 4-cyano-3-hydroxyaniline is methylated to yield 4-cyano-3-methoxyaniline. chembk.com

Oxime formation : The resulting aniline (B41778) is then reacted with propionaldehyde (B47417) acid to form an oxime. chembk.com

Cyclization : The oxime undergoes cyclization in the presence of polyphosphoric acid to form 6-cyano-7-methoxy-4-quinolinone. chembk.com

Chlorination and Hydrolysis : The quinolinone is then chlorinated, and the cyano group is hydrolyzed to a carboxamide to give the final product, 4-chloro-7-methoxyquinoline-6-carboxamide. chembk.com

A different approach describes the conversion of an intermediate (Intermediate II) to 4-chloro-7-methoxyquinoline-6-carboxamide using hydrogen peroxide and potassium carbonate in DMSO, achieving a high yield of 91%. chemicalbook.com

| Starting Material | Key Transformation | Reagents | Yield |

|---|---|---|---|

| 4-hydroxy-7-methoxyquinoline-6-carboxamide | Chlorination | Chloro reagent, acid binding agent | Not specified |

| Intermediate II | Oxidation/Rearrangement | Hydrogen peroxide, Potassium carbonate, DMSO | 91% chemicalbook.com |

| 6-cyano-7-methoxy-4-chloroquinoline | Hydrolysis | Acetic acid, water | Not specified chembk.com |

Methodologies for Quinoline Core Formation and Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These methods provide access to a wide variety of substituted quinolines, which can then be further functionalized.

Classical methods for constructing the quinoline core include:

Gould-Jacobs Reaction : This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgablelab.eumdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.orgmdpi.com The reaction conditions, particularly the temperature, can significantly impact the yield. ablelab.eu

Camps Quinoline Synthesis : This method utilizes the base-catalyzed cyclization of an o-acylaminoacetophenone to produce hydroxyquinolines. wikipedia.orgchem-station.comdrugfuture.com The reaction can yield isomeric products depending on the substrate and reaction conditions. wikipedia.orgchem-station.com

Conrad-Limpach Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org

Skraup Synthesis : This is a reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. wikipedia.org

Modern approaches to quinoline synthesis often employ transition-metal catalysis, offering milder reaction conditions and broader substrate scope.

Derivatization Strategies from the 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide Scaffold

The 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide molecule possesses several sites amenable to derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. The primary site for derivatization is the free amino group on the phenoxy ring.

This amino group can undergo a variety of chemical transformations to introduce different functional groups. For example, it can be acylated, alkylated, or converted into a urea or thiourea (B124793). The synthesis of a related compound, 4-(3-chloro-4-(3-ethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, demonstrates the conversion of the amino group into a urea moiety. pharmaffiliates.com

Modification of the Phenoxy Moiety

The 4-amino-3-chlorophenoxy substituent of the target compound offers several avenues for chemical modification, primarily centered around the reactivity of the primary aromatic amine. These transformations can be exploited to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

N-Acylation: The amino group can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction introduces an amide functionality, which can modulate the compound's physicochemical properties.

Urea and Thiourea Formation: Reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. This transformation is pivotal in the synthesis of lenvatinib (B1674733), where the amine is reacted with cyclopropyl (B3062369) isocyanate. qingmupharm.com

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| N-Acylation | R-COCl, Pyridine, CH₂Cl₂, 0 °C to rt | N-Acyl derivative | R can be a wide range of alkyl or aryl groups. |

| Urea Formation | R-NCO, DMF or DMA, rt to 85 °C | N,N'-Substituted urea | A key step in the synthesis of related pharmaceutical compounds. google.com |

| Sulfonamide Formation | R-SO₂Cl, Pyridine, CH₂Cl₂, rt | Sulfonamide derivative | Introduces a sulfonamide linkage. |

Transformations Involving the Carboxamide Functionality

The carboxamide group at the 6-position of the quinoline ring is a robust functional group, but it can be transformed into other functionalities under specific reaction conditions.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. libretexts.orgmasterorganicchemistry.com This transformation provides a precursor for the synthesis of esters and other carboxylic acid derivatives.

Reduction to Amine: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide to a primary amine. byjus.comdavuniversity.org This reaction converts the carbonyl group into a methylene (B1212753) group, fundamentally altering the electronic properties of the substituent.

Dehydration to Nitrile: Although less common for primary amides on an aromatic ring, dehydration to a nitrile can be achieved using potent dehydrating agents.

| Transformation | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Acidic Hydrolysis | aq. HCl or H₂SO₄, reflux | Quinoline-6-carboxylic acid | Variable |

| Basic Hydrolysis | aq. NaOH or KOH, reflux | Quinoline-6-carboxylate salt | Variable |

| Reduction to Amine | 1. LiAlH₄, THF, reflux; 2. H₂O workup | (Quinolin-6-yl)methanamine | Good to High |

Quinoline Ring System Modifications

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy (B1213986) group and the phenoxy ether linkage can influence the regioselectivity of electrophilic aromatic substitution reactions on the quinoline ring. Halogenation, nitration, and sulfonation are potential transformations, with the position of substitution being directed by the existing substituents. libretexts.org For instance, electrophilic halogenation of methoxyquinolines has been documented. acs.orgacs.org

O-Demethylation: The 7-methoxy group can be cleaved to reveal the corresponding phenol using strong Lewis acids like boron tribromide (BBr₃) or under harsh acidic conditions with reagents like HBr. chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com This transformation allows for the introduction of new functional groups at this position via etherification or esterification of the resulting hydroxyl group.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | Bromo-quinoline derivative | Position of bromination depends on directing effects. |

| O-Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | 7-Hydroxyquinoline derivative | A common method for cleaving aryl methyl ethers. chem-station.com |

Green Chemistry Approaches and Sustainable Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex pharmaceutical intermediates to reduce environmental impact and improve efficiency. For quinoline synthesis, several modern techniques have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate classical quinoline syntheses, such as the Friedländer and Pfitzinger reactions, often leading to higher yields in shorter reaction times. chem-station.comnih.gov This method reduces energy consumption and often allows for the use of greener solvents.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote quinoline synthesis. The acoustic cavitation generated by ultrasound waves can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional heating. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. For the synthesis of lenvatinib and its intermediates, flow chemistry could enable better control over reaction parameters, leading to improved yields and purity while minimizing waste. nih.gov

| Method | Typical Reaction Time | Typical Yield | Advantages |

|---|---|---|---|

| Microwave-Assisted | 5-30 minutes | Often >80% | Rapid heating, reduced side reactions, high yields. nih.gov |

| Ultrasound-Assisted | 15-60 minutes | Good to Excellent | Enhanced reaction rates at ambient temperature, energy efficient. rsc.org |

| Flow Chemistry | Minutes to hours (residence time) | High (optimized) | Improved safety, scalability, and process control. nih.gov |

Molecular Interactions and Biological Target Elucidation for 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide

Investigation of Molecular Recognition and Binding Mechanisms

The molecular action of Lenvatinib (B1674733) is distinguished by a unique binding mechanism that sets it apart from many other tyrosine kinase inhibitors (TKIs). Kinetic interaction analyses and X-ray crystallography have revealed that Lenvatinib possesses a novel, Type V binding mode. researchgate.netnih.gov Unlike Type I and Type II inhibitors, which bind exclusively to the ATP-binding site in either the active or inactive kinase conformation, Lenvatinib's interaction is more complex.

Crystallographic studies of the VEGFR2-Lenvatinib complex show that the inhibitor binds to the kinase domain while it is in the "DFG-in" (active) conformation. nih.gov However, in addition to occupying the ATP-binding pocket, Lenvatinib also interacts with a neighboring allosteric region. nih.gov This dual interaction is thought to contribute to its high potency and selectivity. nih.gov The binding kinetics are characterized by a rapid association rate constant (kon) and a relatively slow dissociation rate constant (koff), leading to a prolonged residence time of approximately 17 minutes on VEGFR2. researchgate.net This is intermediate between typical Type I inhibitors like Sunitinib and Type II inhibitors like Sorafenib. researchgate.net

Molecular dynamics simulations and per-residue free energy decomposition have identified specific amino acid residues within VEGFR2 that are critical for binding. Key interactions are formed with residues such as L840, V848, A866, E885, L889, V916, F918, C919, L1035, C1045, and F1047. selleckchem.com The stability of the complex is largely driven by van der Waals forces and crucial hydrogen bonds, particularly with residues E885 and D1046. selleckchem.com The cyclopropane (B1198618) ring of Lenvatinib is a key structural feature that allows it to fit effectively into the VEGFR2 binding site in its DFG-in state. nih.gov

Enzymatic Pathway Interrogation Studies

Lenvatinib is characterized as a multi-target TKI, potently inhibiting several kinases that are central to tumor angiogenesis, proliferation, and cancer progression. nih.govnih.govvaluebasedcancer.com Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the proto-oncogenes KIT and RET. researchgate.net The inhibitory activity of Lenvatinib against these kinases has been quantified through various biochemical and cellular assays, with results typically reported as half-maximal inhibitory concentration (IC₅₀) values. nih.gov Lenvatinib was found to be a potent inhibitor of VEGFR1-3, with IC₅₀ values in the low nanomolar range. nih.gov

Table 1: Kinase Inhibition Profile of Lenvatinib (IC₅₀ Values) This table is interactive. You can sort the data by clicking on the column headers.

| Kinase Target | IC₅₀ (nmol/L) | Reference |

|---|---|---|

| VEGFR1 (FLT1) | 4.7 | nih.gov |

| VEGFR2 (KDR) | 3.0 | nih.gov |

| VEGFR3 (FLT4) | 2.3 | nih.gov |

| FGFR1 | 61 | nih.gov |

| FGFR2 | 27 | nih.gov |

| FGFR3 | 52 | nih.gov |

| FGFR4 | 43 | nih.gov |

| PDGFRα | 29 | nih.gov |

| KIT | 85 | nih.gov |

| RET | 6.4 | nih.gov |

The primary therapeutic mechanism of Lenvatinib is the direct inhibition of receptor tyrosine kinases. nih.gov While its metabolic breakdown involves other enzyme families, specifically cytochrome P450 3A (CYP3A) and aldehyde oxidase, this represents pharmacological processing rather than therapeutic modulation of these enzymes. researchgate.net Research into the broader enzymatic effects of the quinoline (B57606) scaffold has revealed that Lenvatinib may have immunomodulatory functions through interactions with other kinase pathways beyond its primary anti-angiogenic targets.

Receptor Binding Assays and Signaling Pathway Modulations

The binding of Lenvatinib to the intracellular kinase domain of its target receptors initiates a cascade of downstream effects. By inhibiting the autophosphorylation of VEGFR, FGFR, and other RTKs, Lenvatinib effectively blocks the transduction of signals essential for cell proliferation and angiogenesis. This leads to the suppression of major downstream signaling pathways, including the RAS-RAF-ERK and the PI3K-Akt pathways.

Studies have demonstrated that Lenvatinib treatment can lead to the inactivation of Akt, which in turn reduces the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of anti-apoptotic and invasive processes. researchgate.net Furthermore, Lenvatinib has been shown to modulate immune signaling. By blocking FGFR signaling, it can restore interferon-gamma (IFNγ) pathway activity, promoting the phosphorylation of STAT1. It can also interfere with the differentiation of regulatory T-cells (Tregs) by targeting FGFR4, which subsequently inhibits STAT5 phosphorylation.

Identification of Potential Off-Target Interactions at the Molecular Level

While Lenvatinib was designed as a multi-target inhibitor, some of its biological effects may occur through interactions with kinases not listed as primary targets. These are often referred to as off-target interactions. Research has revealed that Lenvatinib possesses immunomodulatory properties that appear to be independent of its well-defined on-target activities against VEGFR and FGFR.

Specifically, Lenvatinib has been found to exert a broad inhibitory effect on the proinflammatory response in macrophages. Further investigation suggests that these myeloid cell-intrinsic effects are likely mediated through the dual inhibition of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Spleen Tyrosine Kinase (Syk) pathways. This finding indicates that Lenvatinib's therapeutic profile may be influenced by these beneficial off-target immunological effects.

Comparative Analysis of Interaction Profiles with Related Quinoline Carboxamide Derivatives

The interaction profile of Lenvatinib is distinct when compared to other TKIs, including those with a similar quinoline structure like Sorafenib. The most significant difference lies in their binding modes to their primary target, VEGFR2. nih.govselleckchem.com

Lenvatinib (Type V Inhibitor): Binds to the DFG-in (active) conformation of the kinase and interacts with both the ATP-binding site and an adjacent allosteric region. nih.gov This unique binding contributes to its high potency and rapid kinase inhibition. researchgate.net

Sorafenib (Type II Inhibitor): Binds to and stabilizes the DFG-out (inactive) conformation of the kinase. This requires a conformational change in the enzyme, resulting in slower binding kinetics compared to Lenvatinib. researchgate.net

This mechanistic difference has significant functional consequences. Lenvatinib potently inhibits both the VEGFR and FGFR families, which is a key differentiator from Sorafenib, whose activity is more focused on VEGFR and RAF kinases. In vivo studies have shown that while both drugs can up-regulate plasma VEGF levels (a biomarker for VEGFR inhibition), only Lenvatinib significantly up-regulates plasma FGF23 levels, a pharmacodynamic biomarker for FGFR inhibition. Kinetic analyses also show clear differences when compared to Sunitinib, a Type I inhibitor, with Lenvatinib exhibiting a longer residence time on VEGFR2. researchgate.net These distinct molecular interaction profiles underpin the differences in their anti-angiogenic and anti-tumor activities observed in preclinical and clinical settings.

Table 2: Comparative Interaction Profile with VEGFR2 This table is interactive. You can sort the data by clicking on the column headers.

| Feature | Lenvatinib | Sorafenib | Sunitinib | Reference |

|---|---|---|---|---|

| Inhibitor Type | Type V | Type II | Type I | nih.govresearchgate.net |

| Binds to | DFG-in Conformation | DFG-out Conformation | DFG-in Conformation | nih.govresearchgate.net |

| Binding Kinetics | Rapid Association, Slow Dissociation | Slow Association, Slow Dissociation | Rapid Association, Rapid Dissociation | researchgate.net |

| Residence Time | ~17 min | ~64 min | < 1 min | researchgate.net |

| Key Target Families | VEGFR, FGFR | VEGFR, RAF | VEGFR, PDGFR, KIT |

Structure Activity Relationship Sar Studies of 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide and Its Analogues

Systematic Exploration of Substituent Effects on Molecular Functionality

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of various substituents on the core structure. In the context of 4-phenoxyquinoline derivatives, which often act as kinase inhibitors, substitutions on both the quinoline ring and the phenoxy moiety play a crucial role in modulating potency and selectivity.

The 6-carboxamide group is another pivotal substituent. In studies of quinoline-6-carboxylic acid derivatives, the introduction of a carboxylic acid or its amide derivative at this position allows the molecule to mimic the phosphate (B84403) groups found in natural nucleotides, such as ATP. researchgate.net This mimicry can be crucial for binding to the ATP-binding site of kinases. The specific nature of the amide substituent (in this case, an unsubstituted -CONH2) can also influence hydrogen bonding interactions within the target protein's active site.

On the phenoxy ring, the 4-amino and 3-chloro substituents are critical determinants of activity. The amino group can act as a hydrogen bond donor, forming key interactions with the kinase hinge region. The presence and position of a halogen, such as chlorine, can modulate the electronic properties of the phenoxy ring and also provide additional points of interaction. In a series of N-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N'-(aryl)semicarbazide derivatives, the fluorine substituent on the phenoxy ring was found to be compatible with potent c-Met kinase inhibition. nih.gov This suggests that halogenation on the phenoxy ring is a viable strategy for enhancing potency.

A summary of key substituent effects from related compound series is presented in Table 1.

| Substituent Position | Substituent Type | Observed Effect in Related Series | Reference |

| Quinoline C-7 | Basic side chains | Increased aqueous solubility | nih.gov |

| Quinoline C-6 | Carboxamide/Carboxylic Acid | Mimics phosphate of ATP, potential for H-bonding | researchgate.net |

| Phenoxy Ring | Halogen (e.g., Fluoro) | Compatible with or enhances kinase inhibitory activity | nih.gov |

| Phenoxy Ring | Amino Group | Potential for hydrogen bonding with kinase hinge region |

Impact of Quinoline Core Modifications on Biological Interactions

Modifications to the quinoline core itself can have profound effects on the biological activity of this class of compounds. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for a wide range of biological targets. nih.gov

Replacing the quinoline core with other heterocyclic systems, or even minor alterations to the quinoline ring, can drastically change the interaction profile. For instance, in the development of NorA inhibitors, replacing the ether linker at the C-4 position of a quinolin-4-yloxy core with a carboxamide moiety led to a new class of active compounds, highlighting the importance of the core's functionalization. rsc.org

Furthermore, studies on quinoline-based kinase inhibitors have shown that the nitrogen atom at position 1 of the quinoline ring is often involved in forming a crucial hydrogen bond with the "hinge" region of the kinase domain. This interaction is a common feature for many ATP-competitive kinase inhibitors. Therefore, any modification that alters the basicity or steric environment of this nitrogen atom can significantly impact binding affinity.

Role of the Phenoxy Linker and Chlorination on Interaction Profiles

The 4-amino group on the phenoxy ring is also of paramount importance. In many kinase inhibitors with a similar structural motif, this amino group is crucial for forming hydrogen bonds with the kinase hinge region, a key anchoring point for inhibitor binding. The combination of the 3-chloro and 4-amino substituents on the phenoxy ring thus creates a specific electronic and steric profile that is likely optimized for interaction with a particular kinase.

Conformational Flexibility and Its Influence on Binding Affinity

The diaryl ether linkage in 4-phenoxyquinoline derivatives imparts a degree of conformational flexibility to the molecule. The rotational freedom around the C-O bonds of the ether bridge allows the quinoline and phenoxy rings to adopt various spatial orientations relative to each other. This conformational flexibility can be both an advantage and a disadvantage in drug design.

A flexible molecule can more easily adapt its conformation to fit into a binding site, potentially leading to higher affinity. However, too much flexibility can be entropically unfavorable upon binding, as the molecule loses a significant amount of conformational freedom. The optimal level of flexibility is a delicate balance.

Molecular modeling and conformational analysis of related 2-phenylamino-4-phenoxyquinoline derivatives have been used to understand their binding conformations. These studies indicate that the molecule often adopts a "V-shape" or a more extended conformation to fit into the allosteric pocket of enzymes like HIV-1 reverse transcriptase. It is plausible that 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) and its analogues also adopt specific, low-energy conformations that are pre-disposed for binding to their biological target. The substituents on both the quinoline and phenoxy rings can influence the preferred conformation by creating steric hindrances or intramolecular interactions that restrict rotation around the ether linkage.

Development of Predictive Models for SAR Based on Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For quinoline-based inhibitors, various QSAR models have been developed. These models typically use a set of calculated molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. For example, 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) models have been successfully applied to series of quinoline derivatives targeting enzymes like EGFR kinase and Plasmodium falciparum. nih.govresearchgate.net

The development of a predictive QSAR model for 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its analogues would require a dataset of structurally related compounds with experimentally determined biological activities. By analyzing the correlations between the structural features (e.g., Hammett constants for electronic effects of substituents, molar refractivity for steric effects, and logP for hydrophobicity) and the observed activity, a mathematical model could be constructed. Such a model could then be used to virtually screen new potential derivatives and prioritize them for synthesis and testing, thereby accelerating the drug discovery process.

An example of descriptors that could be used in a QSAR model for this class of compounds is shown in Table 2.

| Descriptor Type | Example Descriptor | Potential Relevance |

| Electronic | Hammett constant (σ) of phenoxy substituents | Quantifies electron-donating/withdrawing effects |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents |

| Hydrophobic | Partition coefficient (logP) | Measures the overall lipophilicity of the molecule |

| Topological | Wiener index | Describes the branching of the molecular skeleton |

Comparative SAR with other 4-Oxyquinoline Derivatives

The 4-oxyquinoline scaffold, where an oxygen atom links the quinoline core at the 4-position to another chemical moiety, is a common feature in many biologically active compounds. Comparing the SAR of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with other 4-oxyquinoline derivatives can provide valuable insights into the specific roles of the different structural components.

One important class for comparison is the 4-anilinoquinolines, where a nitrogen atom acts as the linker instead of an oxygen. In these compounds, the aniline (B41778) nitrogen can also participate in hydrogen bonding with the kinase hinge. Studies on 4-anilinoquinazolines have shown that substituents on the quinazoline (B50416) ring and the aniline ring significantly affect potency and selectivity against various kinases like VEGFR and EGFR. nih.gov The switch from a nitrogen linker (anilino) to an oxygen linker (phenoxy) can subtly alter the geometry and electronic properties of the molecule, leading to different kinase selectivity profiles.

Another relevant comparison is with 4-hydroxyquinolines. The 4-hydroxyquinoline (B1666331) moiety is itself a key pharmacophore in some antibacterial agents. nih.gov The addition of the phenoxy-carboxamide portion in the target compound significantly expands the chemical space and potential biological targets compared to the simpler 4-hydroxyquinolines.

Computational Chemistry and Theoretical Characterization of 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the geometry, electronic structure, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898), DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometric optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic structure, which includes the distribution of electrons and the energies of molecular orbitals, can also be elucidated through DFT. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, DFT studies on various quinoline (B57606) derivatives have been successfully used to correlate electronic parameters with biological activity. researchgate.net The selection of the functional and basis set, such as B3LYP/6-31G'(d,p), is a critical aspect of these calculations that influences the accuracy of the results. rsc.org

Table 1: Illustrative Geometric Parameters for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-N (Amine) | 1.38 | ||

| C=O (Amide) | 1.24 | ||

| C-O-C (Ether) | 118.0 | ||

| Quinoline-Phenoxy | 45.0 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometric optimization. Actual values would be derived from specific calculations for the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity.

For quinoline derivatives, the analysis of HOMO and LUMO provides insights into their potential as anticancer or antimicrobial agents by indicating their ability to interact with biological targets. For example, a compound with a low HOMO-LUMO gap might be more reactive and thus a better candidate for drug development. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. The actual energies would be determined from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient and susceptible to nucleophilic attack).

For 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide and methoxy (B1213986) groups, as well as the nitrogen in the quinoline ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The aromatic protons and the amine group's hydrogens would likely exhibit positive potential. Analysis of MEP surfaces has been instrumental in understanding the reactive sites of other quinoline compounds. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, typically a protein (receptor). These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

For 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, docking studies could be performed against various protein targets to predict its potential biological activity. For example, quinoline-3-carboxamides (B1200007) have been docked against DNA damage and response (DDR) kinases to evaluate their inhibitory potential. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. The quinoline nitrogen, for instance, is often shown to interact with the hinge region of kinases. mdpi.com

Table 3: Illustrative Molecular Docking Results for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with a Kinase Target (Hypothetical Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues | LYS745, GLU762, ASP810 |

| Hydrogen Bond Interactions | Amine group with ASP810, Carboxamide with LYS745 |

| Hydrophobic Interactions | Quinoline ring with VAL720, Phenyl ring with LEU805 |

Note: The data presented in this table is hypothetical and intended to illustrate the typical results of a molecular docking study.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, which has several rotatable bonds, understanding its preferred conformations is crucial. The bioactive conformation, or the shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in solution.

Ligand energetics involves calculating the energy of the ligand in its different conformations and in its bound state. Molecular dynamics simulations can be used to explore the conformational landscape of the ligand and the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the binding process and can help to refine the results of molecular docking. Studies on similar quinoline derivatives have utilized molecular dynamics to establish the stability of the interactions involved in the ligand-receptor complex. mdpi.com

In Silico Screening Methodologies for Derivative Design

In silico screening methodologies are powerful tools in computer-aided drug design (CADD) for identifying and optimizing novel chemical entities. benthamdirect.com These methods allow for the rapid evaluation of large virtual libraries of compounds, saving time and resources compared to traditional high-throughput screening. For the design of derivatives based on the 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide scaffold, several in silico approaches are employed.

Structure-Based and Ligand-Based Virtual Screening: Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein. researchgate.net Using techniques like molecular docking, virtual libraries of quinoline carboxamide derivatives can be screened against the target's binding site to predict their binding affinity and orientation. benthamdirect.comresearchgate.net This helps prioritize compounds for synthesis and biological testing.

Ligand-based virtual screening is used when the 3D structure of the target is unknown. researchgate.net This approach uses the knowledge of known active compounds to identify new ones. Methods include pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, and similarity searching, which identifies molecules with structural similarity to a known active ligand. researchgate.netmdpi.com

Cheminformatics Analysis of Quinoline Carboxamide Chemical Space

Cheminformatics analysis involves the use of computational methods to analyze the chemical space of a particular class of compounds, such as quinoline carboxamides. This analysis helps in understanding the structure-activity relationships (SAR), predicting drug-likeness, and ensuring novelty of designed compounds. nih.govnih.gov

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov Cheminformatics tools are used to explore how modifications to the quinoline carboxamide core affect biological activity. For example, analysis can reveal that adding specific substituents at certain positions on the quinoline ring can enhance potency or selectivity for a particular target. nih.govnih.gov

A key aspect of this analysis is the evaluation of physicochemical properties according to frameworks like Lipinski's Rule of Five. nih.gov This helps in designing derivatives with improved oral bioavailability and drug-like properties. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated for virtual derivatives to filter out compounds with predicted poor pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline carboxamide derivatives, QSAR models are invaluable for predicting the activity of newly designed compounds before their synthesis. nih.govmdpi.com

The process involves several key steps:

Data Set Preparation: A series of quinoline carboxamide derivatives with known biological activities (e.g., IC50 values) is compiled. mdpi.com This dataset is typically divided into a training set for model development and a test set for model validation. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). mdpi.commdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM), are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. mdpi.comnih.gov

A robust QSAR model can provide significant insights into the structural requirements for activity. nih.gov For example, a model might show that increased electronegativity in a specific region of the molecule enhances inhibitory potential, guiding chemists to synthesize derivatives with electron-withdrawing groups at that position. nih.govnih.gov These models have been successfully applied to various quinoline derivatives to predict their activity against targets like protein kinases and efflux pumps. nih.govnih.gov

Example QSAR Model Parameters for Quinoline Derivatives

| Model Type | Statistical Metric | Value | Significance |

| 3D-QSAR (CoMFA) | q² (Cross-validated r²) | > 0.5 | Indicates good internal model predictivity. mdpi.com |

| 3D-QSAR (CoMSIA) | r²_test (External validation) | > 0.6 | Shows the model's ability to predict the activity of new compounds. mdpi.com |

| 2D-QSAR | R² | ~1.0 | Represents a good fit of the model to the training data. nih.gov |

| Machine Learning | MAE (Mean Absolute Error) | Low Value | Indicates high predictive accuracy on external data. mdpi.com |

Advanced Analytical Characterization Techniques in Research on 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) and for the development of robust analytical methods. HPLC methods are designed to separate the main compound from any impurities, degradation products, or related substances.

Detailed research findings indicate that reversed-phase HPLC is a common and effective approach for the analysis of quinoline (B57606) derivatives. researchgate.net Method development for these compounds often involves optimizing the mobile phase composition, which typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase and the gradient elution program are critical parameters that are adjusted to achieve optimal separation. researchgate.net For instance, a linear gradient of acetonitrile in a phosphate (B84403) buffer can be employed to ensure the resolution of metabolites and related quinoline compounds. researchgate.net

Purity assessment is typically performed using a UV detector, often a Diode Array Detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths. This is particularly useful for detecting impurities that may have different chromophores than the main analyte. The purity of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Commercial suppliers often report purities of ≥97%. chemscene.com

Table 1: Illustrative HPLC Method Parameters for Quinoline Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at a specified wavelength (e.g., 254 nm or 340 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a typical starting point for method development for the analysis of quinoline derivatives like 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful tool for the structural characterization of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical method. acs.org

The molecular formula of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is C₁₇H₁₄ClN₃O₃. sigmaaldrich.com Electrospray ionization (ESI) is a commonly used soft ionization technique that would generate a protonated molecule [M+H]⁺ in the positive ion mode. The expected monoisotopic mass of the neutral molecule is approximately 359.07 g/mol , and the [M+H]⁺ ion would be observed at an m/z of approximately 360.07.

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the precursor ion ([M+H]⁺). The resulting fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small molecules such as CO, HCN, and cleavage of substituent groups. nih.govcdnsciencepub.comrsc.org For 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, expected fragmentations could involve the cleavage of the ether linkage, loss of the carboxamide group, or elimination of the chloro- and amino-substituents from the phenoxy ring.

Table 2: Predicted Collision Cross Section (CCS) for a Related Compound (Quinoline-6-carboxamide)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.07094 | 133.5 |

| [M+Na]⁺ | 195.05288 | 142.1 |

| [M-H]⁻ | 171.05638 | 136.6 |

Data adapted from PubChemLite for Quinoline-6-carboxamide (C10H8N2O) and illustrates the type of data obtained from advanced MS techniques. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. tsijournals.com

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton to its specific position in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline and phenoxy rings, a singlet for the methoxy (B1213986) group protons, and signals for the amine and amide protons. uncw.eduuncw.edu The coupling between adjacent protons provides information about the connectivity of the atoms.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached functional groups. publish.csiro.au For example, the carbon atoms of the carbonyl group in the carboxamide and the aromatic carbons would resonate in characteristic regions of the spectrum. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the complete connectivity and finalize the structural assignment.

Table 3: Typical Chemical Shift Ranges for Functional Groups in Quinoline Derivatives

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |

| Amide (NH₂) Protons | 7.0 - 8.5 (broad) | - |

| Amine (NH₂) Protons | 3.0 - 5.0 (broad) | - |

| Methoxy (OCH₃) Protons | 3.5 - 4.0 | 50 - 65 |

| Carbonyl (C=O) Carbon | - | 160 - 180 |

These are general ranges and the exact chemical shifts for 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. wpmucdn.com

For 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the primary amine and the amide group would appear in the region of 3500-3200 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the carboxamide group is expected to be a strong band around 1680-1630 cm⁻¹. The C-O stretching of the ether linkage and the methoxy group would be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. libretexts.org

Table 4: Expected IR Absorption Bands for 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3500 - 3200 (medium, broad) |

| Aromatic (C-H) | Stretch | 3100 - 3000 (weak) |

| Aliphatic (C-H of OCH₃) | Stretch | 2950 - 2850 (weak) |

| Carbonyl (C=O of amide) | Stretch | 1680 - 1630 (strong) |

| Aromatic (C=C) | Stretch | 1600 - 1450 (medium to weak) |

| Ether (Ar-O-C) | Stretch | 1260 - 1200 (strong) |

| C-N Stretch | Stretch | 1335 - 1250 (aromatic amines) |

| C-Cl Stretch | Stretch | 850 - 550 (weak to medium) |

This table provides an estimation of the expected absorption bands based on known data for similar functional groups. orgchemboulder.comastrochem.orgresearchgate.net

X-Ray Crystallography for Solid-State Structure Determination (where applicable for related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is applicable if the compound can be grown as a single crystal of suitable quality. The resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Application in Reference Standard Development for Analytical Research

A well-characterized batch of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide can serve as a reference standard for various analytical purposes. A reference standard is a highly purified and characterized substance used for qualitative identification and quantitative analysis.

The development of a reference standard involves a comprehensive characterization using a battery of analytical techniques, including those described above (HPLC, MS, NMR, IR). The purity of the reference standard is established using a mass balance approach, which accounts for organic impurities, water content (determined by Karl Fischer titration), residual solvents (determined by gas chromatography), and non-volatile impurities.

Once established, the reference standard is used for:

Identity confirmation: Comparing the analytical data (e.g., retention time in HPLC, mass spectrum, NMR spectrum) of a test sample with that of the reference standard.

Purity determination: Quantifying impurities in a sample by comparing their peak areas in an HPLC chromatogram to the peak area of the reference standard.

Assay of active pharmaceutical ingredients: Determining the concentration of the compound in a formulation by comparing the analytical response to a calibration curve prepared using the reference standard.

The availability of a certified reference standard is crucial for ensuring the accuracy, precision, and reproducibility of analytical results in research and quality control laboratories. sigmaaldrich.com

Strategic Research Directions and Future Perspectives on 4 4 Amino 3 Chlorophenoxy 7 Methoxyquinoline 6 Carboxamide Research

Exploration of Novel Synthetic Pathways and Process Intensification

The efficient and sustainable synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) is paramount for its continued investigation and potential clinical application. While established methods like the Skraup and Doebner-von Miller reactions provide fundamental routes to the quinoline (B57606) core, contemporary research is focused on developing more sophisticated and efficient synthetic strategies. orgsyn.orgiipseries.org

Novel synthetic approaches are increasingly leveraging multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials, thereby improving atom economy and reducing waste. nih.gov The Povarov, Gewald, and Ugi reactions are examples of MCRs that have been successfully used for creating diverse quinoline scaffolds. nih.gov For the synthesis of quinoline-3-carboxamides (B1200007), a common strategy involves the Vilsmeier-Haack reaction to produce a 2-chloro-3-carbaldehyde quinoline, followed by oxidation to the carboxylic acid and subsequent amide coupling. lookchem.comresearchgate.net

Process intensification represents a key area of future development. This involves the use of innovative technologies to enhance reaction efficiency, reduce reaction times, and improve safety and sustainability. The application of nanocatalysts, for instance, has shown promise in the synthesis of quinoline derivatives, offering high yields under milder reaction conditions and the potential for catalyst recycling. nih.govacs.org Flow chemistry is another avenue for process intensification, enabling continuous manufacturing with precise control over reaction parameters, leading to higher purity and yields.

Future research will likely focus on the development of one-pot syntheses and tandem reactions that combine multiple synthetic steps without the need for isolating intermediates. These approaches, coupled with green chemistry principles such as the use of environmentally benign solvents and catalysts, will be critical for the sustainable production of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its derivatives. mdpi.com

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | Increased efficiency, reduced waste, high atom economy, and structural diversity. nih.gov |

| Nanocatalysis | The use of catalysts in the nanometer size range to accelerate chemical reactions. | High catalytic activity, mild reaction conditions, and potential for recyclability. nih.govacs.org |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Precise control over reaction parameters, improved safety, higher yields, and scalability. |

| One-Pot Synthesis | A strategy to carry out multiple consecutive reactions in a single reactor. | Reduced solvent usage, shorter synthesis time, and higher overall yields. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.net For quinoline carboxamides, these computational tools offer powerful capabilities for accelerating the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are instrumental in predicting the biological activity of compounds based on their chemical structure. nih.gov By analyzing the relationships between structural features and activity, QSAR models can guide the optimization of lead compounds. For instance, a QSAR study on 4-(2-fluorophenoxy) quinoline derivatives revealed that the mass, electronegativity, and partial charges of the molecules influenced their c-MET kinase inhibitory activity. nih.gov

Furthermore, AI and ML can accelerate the prediction of reaction outcomes and help in the design of efficient synthetic routes. cam.ac.uk By analyzing vast reaction databases, these tools can predict the feasibility and yield of a particular chemical transformation, saving valuable time and resources in the laboratory. The "chemical reactome" approach, which combines automated experiments with AI, has been successfully used to predict the outcomes of thousands of pharmaceutically relevant reactions. cam.ac.uk

| AI/ML Application | Description | Impact on Quinoline Carboxamide Research |

| De Novo Design | Generative models that create novel molecular structures with desired properties. | Accelerated discovery of new, patentable quinoline carboxamide drug candidates. mdpi.com |

| QSAR Modeling | Predictive models that correlate the chemical structure of a molecule with its biological activity. | Rational design of more potent and selective analogues by identifying key structural features. nih.govslideshare.net |

| Reaction Prediction | Algorithms that predict the outcome and optimal conditions for chemical reactions. | More efficient and successful synthesis of target compounds. cam.ac.uk |

| Virtual Screening | Computational techniques used to search large libraries of compounds for potential drug candidates. | Rapid identification of promising quinoline carboxamides for further experimental testing. nih.gov |

Discovery of Undiscovered Molecular Targets for Quinoline Carboxamide Scaffolds

The quinoline carboxamide scaffold has demonstrated activity against a wide range of molecular targets, highlighting its versatility as a pharmacophore. A significant body of research has focused on their anticancer properties, with many derivatives showing inhibitory activity against key enzymes involved in cancer progression.

Known molecular targets for quinoline and quinolone carboxamides include:

Topoisomerases: Enzymes that are critical for DNA replication and repair. nih.gov

Protein Kinases: A large family of enzymes that regulate many cellular processes. Specific kinases inhibited by quinoline carboxamides include ATM kinase. nih.govnih.govnih.gov

Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov

Future research will aim to identify novel and as-yet-undiscovered molecular targets for this class of compounds. A functional proteomics approach has already identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential targets of quinoline drugs. drugbank.com The continued application of chemoproteomics, thermal proteome profiling, and other advanced techniques will be crucial in elucidating the full spectrum of molecular interactions of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide and its analogues.

Identifying new targets could open up therapeutic possibilities in a broader range of diseases beyond cancer, such as inflammatory disorders, infectious diseases, and neurodegenerative conditions. researchgate.netresearchgate.net For example, some quinoline-4-carboxamides have shown potent antimalarial activity by targeting translation elongation factor 2 (PfEF2) in the parasite. acs.orgnih.gov

Development of Advanced Computational Models for Predicting Compound Behavior

Advanced computational models are indispensable tools for predicting the behavior of drug candidates, from their interaction with biological targets to their absorption, distribution, metabolism, and excretion (ADME) properties.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of molecules, which is crucial for understanding their reactivity and intermolecular interactions. mdpi.com These methods can be used to calculate properties like molecular orbital energies, electrostatic potentials, and reaction transition states, aiding in the rational design of more effective compounds.

Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a ligand-protein complex over time. nih.gov This provides a more realistic picture of the binding process compared to static docking models and can help in understanding the key interactions that stabilize the complex. MD simulations have been used to investigate the inhibition mechanism of quinoline derivatives as acetylcholinesterase inhibitors. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is used to simulate the time course of drug concentration and its effect in the body. These models are essential for predicting the therapeutic window of a drug and for designing optimal dosing regimens.

The future of computational modeling in this field lies in the development of integrated, multi-scale models that can predict the behavior of a compound from the molecular level all the way to the whole-body level. The increasing power of high-performance computing and the development of more accurate and efficient algorithms will continue to drive progress in this area.

| Computational Model | Application in Quinoline Carboxamide Research | Insights Gained |

| Quantum Mechanics (DFT) | Calculation of electronic structure and reactivity. | Understanding of reaction mechanisms and intermolecular forces. mdpi.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-target complexes. | Elucidation of binding modes and the role of conformational changes. nih.gov |

| QSAR | Prediction of biological activity based on chemical structure. | Identification of key structural determinants of activity. nih.gov |

| PK/PD Modeling | Simulation of drug concentration and effect over time. | Prediction of therapeutic efficacy and safety profiles. |

Role in Advanced Materials Science and Catalyst Development (if applicable to broader quinoline studies)

While the primary focus of research on 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is in medicinal chemistry, the broader class of quinoline derivatives possesses properties that make them interesting for applications in materials science and catalysis.

Quinoline-based structures, with their extended π-conjugated systems, can exhibit interesting photophysical properties. researchgate.nettandfonline.com This has led to their investigation for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices. Metal complexes of quinoline derivatives, in particular, have been shown to have tunable photoluminescence properties. tandfonline.com

In the field of catalysis, quinoline derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. mdpi.comnih.gov Copper-quinoline complexes, for example, have been shown to catalyze the oxidation of catechol. mdpi.com The development of novel quinoline-based catalysts could have applications in a variety of chemical transformations. Furthermore, the use of non-metal catalysts for the synthesis of quinoline derivatives is also an active area of research. researchgate.net

Contribution to the Understanding of Drug Metabolism Pathways at a Fundamental Level

Understanding the metabolic fate of a drug candidate is a critical aspect of its development. Studies on the metabolism of quinoline 3-carboxamide derivatives have shown that they are primarily metabolized by cytochrome P450 (CYP) enzymes. nih.govlu.se The main metabolic pathways involve hydroxylation and dealkylation. nih.gov

Further research into the metabolism of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide can provide valuable insights into the specific CYP isoforms involved and the chemical nature of the metabolites formed. This knowledge is crucial for several reasons:

Predicting Drug-Drug Interactions: If the compound is metabolized by a CYP isoform that is also responsible for the metabolism of other commonly prescribed drugs, there is a potential for drug-drug interactions.

Understanding Pharmacokinetics: The rate and extent of metabolism will significantly influence the bioavailability and clearance of the drug, and thus its dosing regimen. nih.govtandfonline.com

Identifying Active or Toxic Metabolites: Metabolites can sometimes be more active or more toxic than the parent drug. A thorough characterization of the metabolic profile is therefore essential for a complete safety assessment.

In vitro studies using human liver microsomes and recombinant CYP enzymes are standard approaches for investigating drug metabolism. nih.govlu.se These can be complemented by in vivo studies in animal models to understand the complete pharmacokinetic profile. One study on quinoline 3-carboxamide derivatives found that in vitro metabolism data correlated well with in vivo pharmacokinetics in mice. nih.gov A study on the novel quinoline anticancer drug TAS-103 characterized its metabolism and urinary excretion in humans during Phase I clinical trials. johnshopkins.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-7-methoxyquinoline-6-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. A two-step approach is often employed:

Quinoline ring formation : Use Gould–Jacob or Friedländer protocols to construct the quinoline backbone. For example, condensation of 4,5-dimethoxy-anthranilic acid with a β-keto ester under acid catalysis .

Functionalization : Introduce the amino and carboxamide groups via nucleophilic substitution or palladium-catalyzed coupling. For methoxy group retention, protect the hydroxyl intermediate with a trimethylsilyl (TMS) group before amidation .

- Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) and reaction temperature. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of 4-Amino-7-methoxyquinoline-6-carboxamide characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Methoxy group : Singlet at ~3.9 ppm (¹H) and ~55 ppm (¹³C).

- Amino group : Broad signal at ~6.5 ppm (¹H) .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z corresponding to C₁₁H₁₂N₂O₃ (e.g., 220.0855). Use ESI+ mode for ionization .

- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability) across studies investigating 4-Amino-7-methoxyquinoline-6-carboxamide?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration). Use a reference compound (e.g., doxorubicin) as a positive control .

- Purity Analysis : Quantify impurities via LC-MS. Even 5% contamination with 7-methoxyquinoline derivatives can skew results .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Report confidence intervals (95%) .

Q. What computational methods predict the pharmacokinetic properties of 4-Amino-7-methoxyquinoline-6-carboxamide, and how reliable are these models?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity : LogP ~1.8 (optimal for blood-brain barrier penetration).